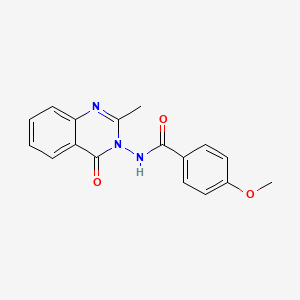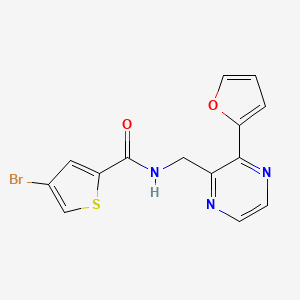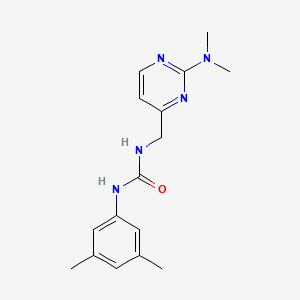
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific targets in the body. Studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. This inhibition leads to the suppression of cancer cell growth and induces cell death. Additionally, this compound can activate specific signaling pathways in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide have been studied extensively. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound can inhibit the growth and metastasis of cancer cells. In the field of neuroscience research, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases. It can also modulate the levels of specific neurotransmitters in the brain, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide in lab experiments is its potency and specificity. This compound has been shown to have high potency in inhibiting the activity of specific enzymes and activating specific signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in some experiments.
Future Directions
There are several future directions for the research and development of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide. One of the significant directions is the development of new anticancer drugs based on this compound. Researchers can modify the structure of this compound to improve its potency and specificity and reduce its toxicity. Additionally, there is a need for more studies to understand the molecular mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to optimize the synthesis method of this compound and improve its solubility in water for better bioavailability in lab experiments.
Conclusion:
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. It has been used in various scientific research studies, including cancer research and neuroscience research, and has shown promising results. However, more studies are needed to optimize its synthesis method, improve its solubility, and develop new drugs based on this compound.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been reported in the literature using different methods. One of the commonly used methods is the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the target compound, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents, such as 2-methyl-4-aminoquinazoline and 4-methoxybenzoic acid, which can be converted to the target compound using different synthetic routes.
Scientific Research Applications
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been used as a lead compound in the development of new anticancer drugs. Additionally, this compound has been used in the field of neuroscience research to study its effects on the central nervous system. It has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-18-15-6-4-3-5-14(15)17(22)20(11)19-16(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPZEPZESNEBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)
![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)

![5-((4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717443.png)
![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)






![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

